CB-TE2A was derived from the parent compound TE2A, which was first synthesized by Parker et al. in 1988. The development of CB-TE2A represents an evolution in chelator design aimed at improving the pharmacokinetic properties of radiolabeled compounds used in positron emission tomography (PET) and other imaging techniques .
The synthesis of CB-TE2A involves several steps that can be categorized into two main phases: the preparation of the macrocyclic structure and the introduction of carboxymethyl groups.
CB-TE2A features a unique bicyclic structure characterized by its tetraazamacrocyclic core, which contains four nitrogen atoms and two carboxymethyl groups positioned strategically to facilitate metal ion coordination.
CB-TE2A participates in various chemical reactions primarily involving its ability to coordinate with metal ions:
The mechanism by which CB-TE2A exerts its effects primarily revolves around its role as a chelator:
CB-TE2A possesses several notable physical and chemical properties:
CB-TE2A has significant applications in various scientific fields:
Early macrocyclic chelators (e.g., DOTA, TETA) enabled radiometal complexation but proved suboptimal for copper. Their flexibility permitted Jahn-Teller distortion, accelerating transchelation. The cross-bridge innovation, introduced by Weisman et al., incorporated an ethylene bridge across non-adjendant nitrogen atoms in the cyclam ring. This enforced a syn-periplanar conformation, reducing ligand flexibility and enhancing metal-binding kinetics. CB-TE2A, synthesized in 2000, became the archetype due to its two acetate pendant arms providing optimal Cu^2+^ coordination. Comparative studies confirmed CB-TE2A's superiority:
Table 1: Evolution of Macrocyclic Chelators for Copper
Chelator | Structure | Kinetic Stability (t~1/2~) | Primary Limitation |
---|---|---|---|
TETA | Monocyclic tetraazacyclotetradecane | ~1 hour | Rapid transchelation to superoxide dismutase |
DOTA | Cyclen-based tetraacetic acid | ~3 hours | Moderate liver accumulation |
CB-TE2A | Cross-bridged tetraazabicyclohexadecane | >100 hours | Harsh radiolabeling conditions |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1